2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone
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Overview
Description
“2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C11H13BrO4 . It has a molecular weight of 289.13 . The compound is characterized by the presence of a bromo group attached to an ethanone backbone, and a trimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone” consists of a bromo group (-Br) attached to the second carbon of an ethanone group (C=O), and a trimethoxyphenyl group attached to the first carbon of the ethanone group . The trimethoxyphenyl group consists of a phenyl ring with three methoxy groups (-OCH3) attached to it .Physical And Chemical Properties Analysis
The compound “2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone” has a melting point range of 64-68°C . Other physical and chemical properties such as boiling point, density, and solubility were not available in the retrieved data.properties
IUPAC Name |
2-bromo-1-(2,4,6-trimethoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-7-4-9(15-2)11(8(13)6-12)10(5-7)16-3/h4-5H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWODTVPKPLLOOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CBr)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202452 |
Source
|
Record name | N-2',4',6'-Trimethoxyphenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone | |
CAS RN |
54109-15-8 |
Source
|
Record name | N-2',4',6'-Trimethoxyphenacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054109158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-2',4',6'-Trimethoxyphenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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